Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate
Description
Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate, commonly known as pemetrexed disodium heptahydrate, is a multitargeted antifolate used in chemotherapy. Its structure features a pyrrolo[2,3-d]pyrimidine core linked to a benzoyl-L-glutamic acid moiety, with seven water molecules of crystallization . Approved for treating non-small cell lung cancer and malignant pleural mesothelioma, it inhibits key enzymes in folate metabolism, including thymidylate synthase and dihydrofolate reductase .
Synthesis involves coupling 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with L-glutamic acid derivatives, followed by hydrolysis and salt formation. Optimized methods emphasize single-vessel reactions to enhance purity and yield . The heptahydrate form exhibits distinct X-ray diffraction peaks (e.g., 7.78 Å), critical for pharmaceutical stability and solubility .
Properties
IUPAC Name |
disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVSMHJWAOSBMD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5Na2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed disodium heptahydrate involves multiple steps, starting from p-methyl benzoic acid as the raw material. The key intermediate is synthesized through a series of reactions, including peptide coupling and saponification. The final product is obtained by adjusting the pH to 8 and isolating the crystalline disodium salt as the heptahydrate form .
Industrial Production Methods: Industrial production methods for pemetrexed disodium heptahydrate include the preparation of lyophilized pharmaceutically acceptable salts directly from pemetrexed diacid or its salts. This process involves the use of antioxidants and pharmaceutically acceptable excipients to ensure stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Pemetrexed disodium heptahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a chemotherapy agent.
Common Reagents and Conditions: Common reagents used in the reactions involving pemetrexed disodium heptahydrate include sodium chloride for reconstitution and various antioxidants like monothioglycerol and L-cysteine . The conditions typically involve maintaining a specific pH and temperature to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions include the active form of pemetrexed, which inhibits key enzymes involved in folate metabolism, thereby disrupting DNA synthesis and cell replication .
Scientific Research Applications
Pemetrexed disodium heptahydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used extensively in cancer research to study its effects on various cancer cell lines, including non-small cell lung cancer and ovarian clear cell carcinoma . Additionally, it is used in the development of new chemotherapy regimens and in the study of folate-dependent metabolic processes .
Mechanism of Action
Pemetrexed disodium heptahydrate exerts its effects by inhibiting several key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By disrupting these enzymes, pemetrexed prevents the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues in the Antifolate Class
Pemetrexed disodium heptahydrate belongs to a class of antifolates with structural and mechanistic similarities:
Key Differences :
- Pyrrolo[2,3-d]pyrimidine vs. Pteridine/Quinazoline : Pemetrexed’s core enables broader enzyme inhibition (e.g., glycinamide ribonucleotide formyltransferase) compared to methotrexate’s dihydrofolate reductase specificity .
- Polyglutamation : Pemetrexed undergoes intracellular polyglutamation, enhancing retention and potency, whereas raltitrexed lacks this modification .
Salt and Hydration Variants
Variations in salt forms and hydration states impact physicochemical properties:
Key Observations :
- Heptahydrate vs. 2.5-Hydrate : The heptahydrate (7 H₂O) exhibits superior stability under ambient conditions compared to the 2.5-hydrate form, which requires controlled humidity .
- Salt Selection: Disodium salts are preferred for intravenous administration due to higher aqueous solubility, whereas dipotassium salts may offer alternative formulation advantages .
Impurities and Degradation Products
Pharmaceutical impurities in pemetrexed disodium heptahydrate include stereoisomers and synthetic intermediates:
Analytical Challenges :
- Chiral Purity : The (S)-enantiomer is the active form; even trace (R)-enantiomer (e.g., 0.1%) requires stringent control via chiral chromatography .
- Hydrate Consistency : Impurities like anhydrous forms can alter dissolution rates, necessitating X-ray diffraction for verification .
Optimization Trends :
- Green Chemistry : Recent methods emphasize reduced solvent waste and one-pot reactions, aligning with industrial sustainability goals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
